4-(3-Chloro-4-methoxybenzoyl)aniline
Description
Properties
IUPAC Name |
(4-aminophenyl)-(3-chloro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHCTDSRMYHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling of 4-(3-Chloro-4-methoxybenzoyl)aniline: A Guide for Pharmaceutical and Chemical Development
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 4-(3-Chloro-4-methoxybenzoyl)aniline in various organic solvents. By integrating theoretical principles with practical, step-by-step protocols, this document serves as a vital resource for researchers, chemists, and formulation scientists. We will explore the structural attributes of the molecule, present methods for qualitative and quantitative solubility assessment, and discuss the application of this data in driving informed decisions in chemical and pharmaceutical development.
Introduction: The Significance of 4-(3-Chloro-4-methoxybenzoyl)aniline
4-(3-Chloro-4-methoxybenzoyl)aniline is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and physical properties. As a substituted benzophenone derivative, it holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active compounds and materials for specialized applications.
Molecular Structure Analysis: The structure of 4-(3-Chloro-4-methoxybenzoyl)aniline incorporates:
-
An Aniline Moiety: A primary amine on a benzene ring, which imparts basic properties and serves as a hydrogen bond donor.
-
A Benzoyl Ketone Group: A carbonyl group linking two phenyl rings, which is a polar hydrogen bond acceptor.
-
A Methoxy Group (-OCH₃): An ether linkage that adds slight polarity and can act as a hydrogen bond acceptor.
-
A Chloro Substituent (-Cl): An electron-withdrawing group that increases molecular weight and lipophilicity.
-
Two Aromatic Rings: These large, non-polar regions significantly influence the molecule's interaction with non-polar solvents.
Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and, if used as an API, developing suitable drug delivery systems. Low aqueous solubility, for instance, is a frequent cause of failure for drug candidates.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational guideline for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For 4-(3-Chloro-4-methoxybenzoyl)aniline, the interplay of its functional groups results in a nuanced solubility profile:
-
The polar amine and ketone groups will favor interactions with polar solvents, especially those capable of hydrogen bonding (e.g., alcohols).
-
The basic aniline group suggests that solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a soluble salt.[3]
-
The large non-polar surface area from the two phenyl rings will promote solubility in non-polar or moderately polar solvents that can engage in van der Waals forces and pi-pi stacking interactions.
Table 1: Predicted Physicochemical Properties of 4-(3-Chloro-4-methoxybenzoyl)aniline
| Property | Predicted Value/Characteristic | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~275.72 g/mol | Higher molecular weight can decrease solubility. |
| Polarity | Moderately Polar | Expected to be soluble in a range of polar and some non-polar organic solvents. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Can interact with protic solvents and H-bond acceptors. |
| Hydrogen Bond Acceptors | 3 (from C=O, -OCH₃, -NH₂) | Can interact with protic solvents and H-bond donors. |
| pKa (Aniline) | ~3-5 (Estimated) | Basic nature implies high solubility in acidic media. |
Predictive and Experimental Solubility Determination
A robust solubility assessment combines theoretical prediction with systematic experimental verification. While computational models like UNIFAC and COSMO-RS can provide initial estimates, laboratory-based measurements are essential for accurate data.[4][5]
Predicted Qualitative Solubility Profile
Based on the structural analysis, a predicted solubility profile can be constructed to guide solvent selection for experimental work.
Table 2: Predicted Qualitative Solubility of 4-(3-Chloro-4-methoxybenzoyl)aniline in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Aromatic rings favor toluene, but polar groups limit solubility in highly non-polar hexane. |
| Polar Aprotic | Acetone, DMSO, DMF | High | Strong dipole-dipole interactions with the ketone and other polar groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the amine, ketone, and methoxy groups. |
| Aqueous (Neutral) | Water | Very Low | Large hydrophobic structure overcomes the polarity of the functional groups. |
| Aqueous (Acidic) | 5% HCl | High (Soluble) | Protonation of the basic aniline group forms a water-soluble ammonium salt.[6] |
| Aqueous (Basic) | 5% NaOH | Very Low (Insoluble) | The molecule lacks a significant acidic proton to form a salt with a base. |
Experimental Protocol 1: Hierarchical Qualitative Solubility Testing
This protocol provides a systematic approach to classify the compound's solubility characteristics, which is crucial for initial process development and confirming the presence of key functional groups.[3][7]
Methodology:
-
Preparation: Add approximately 20-30 mg of 4-(3-Chloro-4-methoxybenzoyl)aniline to a clean, dry test tube.
-
Water Solubility: Add 1 mL of deionized water. Vigorously agitate the mixture for 30-60 seconds. Observe if the solid dissolves completely.
-
Acid Solubility (if insoluble in water): To a fresh sample, add 1 mL of 5% (w/v) hydrochloric acid (HCl). Agitate and observe. Complete dissolution indicates the presence of a basic functional group (the aniline).
-
Base Solubility (if insoluble in water): To a fresh sample, add 1 mL of 5% (w/v) sodium hydroxide (NaOH). Agitate and observe. In-solubility is expected.
-
Organic Solvent Solubility: Test solubility in a range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) using the same procedure (20-30 mg of solute in 1 mL of solvent). Record observations as "Soluble," "Partially Soluble," or "Insoluble."
Caption: Hierarchical workflow for qualitative solubility analysis.
Experimental Protocol 2: Quantitative Solubility by the Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. This protocol ensures trustworthiness through rigorous equilibration and accurate analytical quantification.
Methodology:
-
Preparation: Add an excess amount of 4-(3-Chloro-4-methoxybenzoyl)aniline to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. It is advisable to run a kinetic profile initially to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to permit the excess solid to settle. Alternatively, centrifuge the samples at the same constant temperature.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known standards is required for accurate quantification.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for quantitative equilibrium solubility measurement.
Data Application in Research and Development
The quantitative data should be compiled into a clear, comparative table.
Table 3: Example Data Summary for Quantitative Solubility at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
|---|---|---|
| Methanol | 32.7 | (Experimental Value) |
| Acetone | 20.7 | (Experimental Value) |
| Ethyl Acetate | 6.02 | (Experimental Value) |
| Dichloromethane | 9.08 | (Experimental Value) |
| Toluene | 2.38 | (Experimental Value) |
| Hexane | 1.88 | (Experimental Value) |
This solubility profile is instrumental for:
-
Crystallization Solvent Selection: A good crystallization solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. A mixture of a "good" solvent (e.g., acetone) and an "anti-solvent" (e.g., hexane or water) is often effective.
-
Chromatographic Purification: Solubility in potential mobile phase solvents (like hexane, ethyl acetate, methanol) is critical for developing effective separation methods.
-
Reaction Chemistry: Ensuring that reactants are sufficiently soluble in the reaction solvent is key to achieving optimal reaction rates and yields.
-
Pharmaceutical Formulation: For drug development, the solubility in various pharmaceutically acceptable solvents and biorelevant media dictates the formulation strategy required to achieve adequate bioavailability.
Conclusion
A thorough understanding of the solubility of 4-(3-Chloro-4-methoxybenzoyl)aniline is not merely an academic exercise; it is a fundamental requirement for its successful application in any chemical or pharmaceutical context. By employing a logical progression from theoretical prediction based on molecular structure to systematic qualitative and precise quantitative experimental determination, researchers can build a comprehensive solubility profile. This data-driven approach enables the rational selection of solvents and conditions, mitigating risks, saving resources, and ultimately accelerating the development timeline for new products and processes.
References
- Sheikholeslamzadeh, E., & Rohani, S. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
- Jain, A., et al. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Abramov, Y. A., et al. (n.d.).
- Thorn, K., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Jouyban, A. (2025).
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Nichols, L. (2023). Solubility of Organic Compounds.
Sources
- 1. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Metabolic Stability Profiling: 4-(3-Chloro-4-methoxybenzoyl)aniline
Executive Summary: The Structural Mandate
The compound 4-(3-Chloro-4-methoxybenzoyl)aniline represents a classic "privileged scaffold" in medicinal chemistry, merging an aniline moiety with a substituted benzophenone core. While often utilized as a synthesis intermediate or a tubulin-binding pharmacophore, its metabolic stability profile is dictated by three competing vectors: the nucleophilic aniline nitrogen, the labile methoxy ether, and the reducible ketone bridge.
This guide provides a comprehensive framework for determining the metabolic stability of this specific chemotype. Unlike simple lipophilic compounds, this molecule carries a structural alert (aniline) that necessitates a bifurcated profiling strategy: distinguishing between clearance-driving metabolism (bioavailability) and bioactivation (toxicity).
Structural Deconstruction & Predictive Metabolism
Before initiating wet-lab protocols, we must map the "soft spots" based on established Structure-Metabolism Relationships (SMR). The metabolic fate of 4-(3-Chloro-4-methoxybenzoyl)aniline is governed by the interplay between Phase I oxidation/reduction and Phase II conjugation.
The Metabolic Map
The molecule presents three primary sites for enzymatic attack:
-
The Aniline Terminus (Site A):
-
N-Acetylation (Phase II): Catalyzed by NAT1/NAT2. This is often the major clearance route for primary anilines, converting the basic amine to a neutral amide.
-
N-Oxidation (Phase I): Catalyzed by CYP2E1 or CYP2C19. This leads to hydroxylamines, which can further oxidize to nitroso species—a critical toxicity flag (methemoglobinemia risk).
-
-
The Methoxy Group (Site B):
-
O-Demethylation (Phase I): A classic CYP-mediated reaction (likely CYP2D6 or CYP2C9) yielding the phenol. This unmasks a site for subsequent glucuronidation.
-
-
The Benzophenone Bridge (Site C):
-
Carbonyl Reduction: The ketone linker is susceptible to reduction by Cytosolic Carbonyl Reductases (CBRs) or Aldo-Keto Reductases (AKRs), forming the corresponding benzhydrol (alcohol).
-
Predicted Pathway Visualization
The following diagram maps the logical flow of metabolic transformation for this specific structure.
Figure 1: Predicted metabolic tree for 4-(3-Chloro-4-methoxybenzoyl)aniline showing divergence into clearance (green/grey) and toxicity (red) pathways.[1]
Experimental Profiling Protocol
To empirically determine the stability profile, a tiered approach is required. Simple microsomal assays are insufficient because they lack the cytosolic fraction necessary for NAT (acetylation) and CBR (carbonyl reduction) activity.
Assay Selection Matrix
| Assay System | Enzymes Present | Purpose for this Molecule |
| Liver Microsomes (RLM/HLM) | CYPs, UGTs (if activated) | Determine oxidative clearance (O-demethylation) and |
| S9 Fraction | CYPs, Cytosolic Enzymes (NAT, CBR) | Critical: Captures N-acetylation and Ketone reduction which microsomes miss. |
| Cryopreserved Hepatocytes | All Phase I & II, Transporters | The "Gold Standard" for predicting in vivo clearance ( |
Detailed Methodology: The S9 Stability Assay
Given the aniline and ketone motifs, S9 fraction is the preferred starting point over microsomes to avoid underestimating clearance.
Protocol Steps:
-
Stock Preparation: Dissolve 4-(3-Chloro-4-methoxybenzoyl)aniline in DMSO to 10 mM. Dilute to 1 µM in reaction buffer (final DMSO < 0.1%).
-
Cofactor Mix: Prepare a regeneration system containing NADPH (for CYPs), UDPGA (for UGTs), and Acetyl-CoA (essential for NAT activity).
-
Incubation:
-
Pre-warm S9 fraction (1 mg/mL protein) at 37°C.
-
Initiate reaction by adding cofactors.
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Analytical Method (LC-MS/MS)
Reliable quantification requires specific Mass Transitions (MRM).
-
Ionization Mode: ESI Positive (due to the aniline nitrogen).
-
Predicted Transitions:
-
Parent (
): MW ≈ 261.7. -
Q1 Mass: 262.1
. -
Q3 Fragments:
-
155.0 (Chloromethoxybenzoyl cation).
-
92.0 (Aniline fragment).
-
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Data Interpretation & Calculation
The raw data (Peak Area Ratio vs. Time) must be converted into intrinsic clearance values to predict in vivo behavior.
Calculation Logic
-
Half-life (
): Determine the slope ( ) of the natural log of remaining parent compound vs. time. -
Intrinsic Clearance (
):
Stability Classification Thresholds
Based on human hepatocyte data:
| Classification | Interpretation | ||
| High Stability | > 120 | < 5 mL/min/kg | Good bioavailability potential. |
| Moderate | 30 - 120 | 5 - 15 mL/min/kg | Acceptable; may require formulation work. |
| Low Stability | < 30 | > 15 mL/min/kg | Likely High First-Pass Effect. Check for N-acetylation dominance. |
Risk Mitigation: The Aniline Problem
A critical aspect of profiling this specific molecule is assessing Bioactivation . The aniline group can be metabolized to a reactive quinone-imine or nitroso-arene, which covalently binds to proteins (haptenization), leading to idiosyncratic toxicity (drug-induced liver injury).
Validation Step: If high turnover is observed, perform a GSH (Glutathione) Trapping Assay .
-
Incubate with microsomes + NADPH + GSH.
-
Look for Parent + 305 Da adducts in LC-MS.
-
Positive Result: Indicates formation of reactive metabolites. Action: Structural modification required (e.g., replace aniline with aminopyridine or add steric bulk ortho to the amine).
Workflow Visualization
The following diagram illustrates the decision tree for processing this compound through the stability profiling pipeline.
Figure 2: Experimental decision matrix for metabolic stability profiling.
References
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 23: Metabolic Stability). Link
-
Wang, Q., et al. (2008). In vitro metabolism of benzophenone-3 in rat and human liver microsomes. Toxicology Letters. (Provides comparative data for benzophenone metabolism). Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
Methodological & Application
Process Development Guide: Scale-Up Synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline
Executive Summary
This application note details the process chemistry and scale-up protocols for 4-(3-Chloro-4-methoxybenzoyl)aniline (CAS: N/A for specific custom intermediate, structurally related to Avanafil and tubulin inhibitor precursors). This molecule serves as a critical scaffold in medicinal chemistry, particularly for anticancer agents (tubulin polymerization inhibitors) and kinase inhibitors.
The synthesis is designed for kilogram-scale production , prioritizing regioselectivity, cost-efficiency, and safety.[1] The route utilizes a convergent Friedel-Crafts acylation followed by a chemoselective Bechamp reduction, avoiding expensive noble metals and high-pressure hydrogenation equipment.[1]
Key Process Parameters
-
Overall Yield Target: > 65% (over 2 steps)
-
Purity Specification: > 98.5% (HPLC)
-
Critical Quality Attribute (CQA): Control of the O-demethylated impurity during acylation.
Retrosynthetic Analysis & Strategy
The target molecule is a benzophenone derivative .[2] The most robust disconnection for scale-up is the formation of the central carbonyl bond via Friedel-Crafts acylation, followed by functional group interconversion (nitro to amine).
Strategic Route Selection
-
Step 1: Constructing the Carbon Skeleton.
-
Reagents:2-Chloroanisole + 4-Nitrobenzoyl chloride .[1]
-
Rationale: 2-Chloroanisole directs electrophilic substitution to the 4-position (para to the activating methoxy group, meta to the chlorine). This perfectly matches the target substitution pattern.
-
Catalyst: Aluminum Chloride (
).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Step 2: Chemoselective Reduction. [1]
-
Reagents: Iron Powder / Ammonium Chloride (
). -
Rationale: Standard catalytic hydrogenation (
) poses a risk of over-reducing the benzophenone carbonyl to a carbinol (alcohol). The Iron/Ammonium Chloride method is highly chemoselective for the nitro group and operationally simple for batch reactors.
-
Reaction Pathway Diagram[5]
Figure 1: Two-step synthetic pathway designed for regioselectivity and functional group tolerance.
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of (3-Chloro-4-methoxyphenyl)(4-nitrophenyl)methanone.
Mechanistic Insight & Causality
The reaction involves the generation of an acylium ion from 4-nitrobenzoyl chloride using
-
Regioselectivity: The methoxy group is a strong ortho/para activator.[2] The chlorine atom is a deactivator but directs ortho/para. The position para to the methoxy group is sterically accessible and electronically favored.
-
Temperature Control (Critical):
is a harsh Lewis acid capable of cleaving aryl methyl ethers (demethylation) at elevated temperatures. The reaction must be initiated at low temperatures ( ) to kinetically favor acylation over dealkylation.
Detailed Protocol (1.0 kg Scale Basis)
| Reagent | MW | Equiv.[4] | Mass/Vol |
| 2-Chloroanisole | 142.58 | 1.0 | 1.0 kg |
| 4-Nitrobenzoyl chloride | 185.56 | 1.05 | 1.36 kg |
| Aluminum Chloride ( | 133.34 | 1.2 | 1.12 kg |
| Dichloromethane (DCM) | - | - | 10.0 L |
| 1M HCl (aq) | - | - | 5.0 L |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.[1] Purge with nitrogen.
-
Solvent Charge: Charge Dichloromethane (6.0 L) and 4-Nitrobenzoyl chloride (1.36 kg) . Stir until dissolved.
-
Catalyst Activation: Cool the solution to 0–5°C . Add
(1.12 kg) portion-wise over 30 minutes. Note: Exothermic. Ensure internal temp stays < 10°C. Stir for 30 mins to form the acylium complex. -
Addition: Mix 2-Chloroanisole (1.0 kg) with DCM (2.0 L) in the addition funnel. Add this solution dropwise to the reactor over 2 hours, maintaining internal temperature at 0–5°C .
-
Reaction: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 4–6 hours.
-
Quenching (Hazardous): Cool the reactor back to 0°C . Slowly transfer the reaction mass into a separate vessel containing Ice/Water (10 kg) mixed with Conc. HCl (1.0 L) . Caution: Vigorous evolution of HCl gas and heat.
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2.0 L). Combine organics.
-
Washing: Wash combined organics with 1M NaOH (2 x 3 L) to remove unreacted acid, then Brine (3 L).
-
Isolation: Dry over
, filter, and concentrate under vacuum. -
Crystallization: Recrystallize the crude solid from Ethanol/Heptane (1:1) to remove regiochemical isomers.
-
Expected Yield: 75–80%[1]
-
Appearance: Yellow crystalline solid.
-
Phase 2: Chemoselective Reduction
Objective: Synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline.
Mechanistic Insight
We utilize a Bechamp-type reduction (Fe/
-
Selectivity: Iron reduces the nitro group (
) to the amine ( ) via a nitroso intermediate. Crucially, the electron transfer potential of Fe(0) is insufficient to reduce the diaryl ketone to an alcohol under these conditions, preserving the benzophenone core. -
Safety: This avoids the use of pressurized hydrogen gas and pyrophoric catalysts (Pd/C) on a large scale.
Detailed Protocol
| Reagent | MW | Equiv.[4] | Mass/Vol |
| Nitro Intermediate | ~291.6 | 1.0 | 1.0 kg (basis) |
| Iron Powder (325 mesh) | 55.85 | 4.0 | 0.76 kg |
| Ammonium Chloride | 53.49 | 0.5 | 0.09 kg |
| Ethanol (95%) | - | - | 8.0 L |
| Water | - | - | 2.0 L |
Step-by-Step Procedure:
-
Slurry Preparation: In the reactor, charge Ethanol (8.0 L) , Water (2.0 L) , Ammonium Chloride (0.09 kg) , and Iron Powder (0.76 kg) .
-
Activation: Heat the mixture to reflux (approx. 78°C) for 30 minutes to activate the iron surface (etching).
-
Addition: Add the Nitro Intermediate (1.0 kg) portion-wise over 1 hour while maintaining reflux. Note: The reaction is exothermic; control heating rate.
-
Reaction: Stir at reflux for 3–5 hours.
-
IPC: HPLC monitoring. Disappearance of nitro compound.
-
-
Filtration (Hot): While still hot (
), filter the mixture through a Celite pad to remove iron sludge. Wash the cake with hot Ethanol (1.0 L). Critical: Do not let the filtrate cool before filtration, or product will crystallize in the iron sludge. -
Concentration: Distill off approx. 80% of the solvent under reduced pressure.
-
Precipitation: Add Ice Water (5.0 L) to the residue. The product will precipitate as a solid.
-
Purification: Filter the solid. If color is an issue (iron carryover), recrystallize from Ethyl Acetate/Hexanes .
Process Flow & Logic Diagram
Figure 2: Unit operation flow for the kilogram-scale manufacturing process.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identification | 1H NMR / IR | Conforms to structure |
| Purity | HPLC (Area %) | |
| Impurity A | HPLC | |
| Impurity B | HPLC | |
| Loss on Drying | Gravimetric | |
| Residue on Ignition | Gravimetric |
Safety & Waste Management
-
Aluminum Chloride: Highly hygroscopic. Reacts violently with water to release HCl gas. Quenching must be performed in a scrubber-equipped vessel.[1]
-
Iron Sludge: The filter cake from Phase 2 contains pyrophoric iron. Do not allow it to dry completely in air. Keep wet and dispose of as hazardous metal waste.
-
Dichloromethane: A volatile organic compound (VOC) and suspected carcinogen. Use closed-loop transfer systems.[1]
References
-
National Institutes of Health (NIH). Highly efficient reduction of 4-nitrophenolate to 4-aminophenolate.[1] (Comparative analysis of reduction methods). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Recent Literature and Catalysts.[Link]
-
Master Organic Chemistry. The Mechanism Of The Friedel-Crafts Acylation Reaction.[Link]
Sources
Application Note: Functionalization of the Aniline Group in 4-(3-Chloro-4-methoxybenzoyl)aniline
[1]
Executive Summary
This guide details the chemical functionalization of 4-(3-Chloro-4-methoxybenzoyl)aniline , a critical scaffold in the synthesis of tubulin polymerization inhibitors (e.g., phenstatin analogs) and p38 MAP kinase inhibitors.
The primary challenge with this substrate is the reduced nucleophilicity of the aniline nitrogen. The para-benzoyl moiety acts as a strong electron-withdrawing group (EWG) via resonance, delocalizing the nitrogen lone pair into the aromatic system. Consequently, standard "textbook" coupling protocols often result in poor yields or incomplete conversion.
This document provides optimized, high-fidelity protocols for:
-
Amide Coupling: Overcoming electronic deactivation using high-activity coupling agents.
-
Reductive Amination: Achieving chemoselectivity in the presence of a ketone.[1]
-
Urea Synthesis: Rapid library generation for SAR (Structure-Activity Relationship) studies.
Strategic Analysis: The "Deactivated Aniline" Challenge
Before initiating synthesis, researchers must understand the electronic environment of the substrate.
-
Substrate: 4-(3-Chloro-4-methoxybenzoyl)aniline
-
Electronic State: The carbonyl group at the para position withdraws electron density (
effect). -
Consequence: The
of the conjugate acid is significantly lower (~2.5–3.0) compared to unsubstituted aniline (~4.6). The nitrogen lone pair is less available for nucleophilic attack. -
Operational Imperative: Reactions require activated electrophiles (acid chlorides, isocyanates) or high-potency coupling agents (HATU, COMU). Mild reagents (EDC/HOBt) are often insufficient.
Decision Pathway for Functionalization
Figure 1: Strategic decision tree for functionalizing the 4-aminobenzophenone core.
Protocol 1: High-Efficiency Amide Coupling
Objective: Synthesize amide derivatives while mitigating the low nucleophilicity of the aniline.
Method A: Acid Chloride (Recommended for Scale-Up)
Acid chlorides are sufficiently electrophilic to overcome the deactivated nature of the aniline.
Reagents:
-
Substrate: 1.0 equiv
-
Acid Chloride (R-COCl): 1.2 – 1.5 equiv
-
Base: Pyridine (3.0 equiv) or Triethylamine (
, 2.0 equiv) with DMAP (0.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of 4-(3-Chloro-4-methoxybenzoyl)aniline in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the Acid Chloride (1.2 equiv).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting aniline is fluorescent; the amide product often has a different
and UV profile.
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M HCl (to remove pyridine) and Brine. Dry over .
Method B: HATU Coupling (Recommended for Library/Diversity)
When acid chlorides are unavailable, HATU is the preferred coupling agent due to the formation of the highly reactive At-complex.
Reagents:
-
Carboxylic Acid: 1.2 equiv[1]
-
HATU: 1.2 – 1.5 equiv
-
DIPEA (Hünig's Base): 3.0 equiv
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: In a vial, mix Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (1.0 equiv) in DMF. Stir for 5 minutes. Color change to yellow/orange is normal.
-
Addition: Add the aniline substrate (1.0 equiv) and remaining DIPEA (2.0 equiv).
-
Heating (Crucial): Due to low nucleophilicity, stir at 50°C for 12–24 hours. Room temperature reaction may stall.
-
Workup: Dilute with EtOAc, wash extensively with water and
(5% aq) to remove DMF.
Protocol 2: Chemoselective Reductive Amination
Objective: Introduce alkyl groups via aldehyde condensation without reducing the benzophenone ketone.
Scientific Challenge: Standard reducing agents like
Mechanism of Selectivity
Figure 2: Chemoselective reduction pathway using STAB.
Protocol:
-
Imine Formation:
-
Dissolve aniline (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Add Acetic Acid (AcOH, 2.0 equiv). Note: Acid catalysis is vital to protonate the imine, facilitating reduction.
-
Stir for 2 hours at RT. (Optional: Add
Molecular Sieves to drive equilibrium).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
, 1.5 equiv) in one portion. -
Stir at RT for 16 hours.
-
-
Workup:
-
Quench with saturated
(gas evolution will occur). -
Extract with DCM.
-
Purification Note: The secondary amine product is often less polar than the primary aniline.
-
Protocol 3: Urea Synthesis (Isocyanates)
Objective: Create urea linkages, a common pharmacophore in kinase inhibitors (e.g., Sorafenib-like motifs).
Reagents:
-
Isocyanate (R-NCO): 1.1 equiv
-
Solvent: Anhydrous DCM or Toluene
-
Catalyst (Optional): DMAP (0.1 equiv) if reaction is slow.
Step-by-Step:
-
Dissolve aniline (1.0 equiv) in anhydrous DCM.
-
Add Isocyanate (1.1 equiv) dropwise at RT.
-
Observation: A precipitate often forms (the urea product is frequently less soluble).
-
Completion: Stir overnight.
-
Isolation: If precipitate forms, filter and wash with cold DCM. If soluble, evaporate and recrystallize from EtOAc/Hexane.
Data Summary & Troubleshooting
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Formula | MW ~ 261.7 g/mol | |
| Solubility | DMSO, DMF, DCM | Poor water solubility. Avoid aqueous buffers in reaction. |
| LogP | ~3.5 | Lipophilic; requires organic extraction. |
| Aniline | ~2.5 – 3.0 | Weak Nucleophile. Requires activated reagents. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (Amide) | Aniline is too deactivated. | Switch from EDC to HATU or Acid Chloride . Heat to 50–60°C. |
| Low Yield (Reductive Amination) | Imine formation is poor. | Use |
| Over-reduction (Alcohol formation) | Wrong reducing agent. | Do NOT use |
| Starting Material Remains | Equilibrium issue. | For ureas/amides, add excess electrophile (2.0 equiv) and scavenge later with polymer-supported trisamine. |
References
-
Electronic Effects in Aniline Coupling
-
Chemoselective Reductive Amination
-
Aminobenzophenones in Drug Discovery (Tubulin/p38)
-
General Reactivity of 4-Aminobenzophenone
-
MedChemExpress. (n.d.). 4-Aminobenzophenone Product Information. Link
-
-
Amide Coupling Protocols for Electron-Deficient Amines
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-(3-Chloro-4-methoxybenzoyl)aniline
Abstract
4-(3-Chloro-4-methoxybenzoyl)aniline is a key intermediate in pharmaceutical synthesis, possessing multiple reactive sites that allow for diverse chemical transformations. The success of these reactions—in terms of yield, purity, and reaction rate—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects on the primary reactions of this aniline derivative, including N-Acylation, Palladium-catalyzed Buchwald-Hartwig Amination, and Copper-catalyzed Ullmann Condensation. We delve into the mechanistic rationale behind solvent choices, offering detailed, field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction: The Chemical Versatility of 4-(3-Chloro-4-methoxybenzoyl)aniline
4-(3-Chloro-4-methoxybenzoyl)aniline is a multi-functionalized molecule featuring two distinct aromatic rings linked by a ketone. Its structure presents three primary sites for chemical modification:
-
The Aniline Nitrogen: A nucleophilic primary amine, ideal for acylation, alkylation, and C-N cross-coupling reactions.
-
The Chloro-Substituted Benzoyl Ring: The chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) and is a prime substrate for metal-catalyzed cross-coupling reactions.
-
The Aniline Ring: Susceptible to electrophilic aromatic substitution, although the reactivity is modulated by the deactivating benzoyl group.
The physical properties of the molecule, such as its polarity and solubility, dictate its behavior in different reaction media. Selecting an appropriate solvent is the first and most critical step in experimental design, as the solvent does more than simply dissolve reactants; it actively influences transition states, stabilizes intermediates, and can even participate in the reaction mechanism.
Foundational Principles of Solvent Selection
The choice of solvent hinges on its ability to optimize the specific reaction mechanism being employed. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a dipole moment and can act as hydrogen bond donors. They are highly effective at stabilizing both cations and anions. However, their ability to solvate and stabilize nucleophiles through hydrogen bonding can reduce nucleophilicity, which may slow down reactions dependent on a strong, "free" nucleophile (like SN2 or many SNAr reactions).[1][2][3] Conversely, they excel at stabilizing carbocation intermediates, making them ideal for SN1-type mechanisms.[2][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess a significant dipole moment but lack an acidic proton for hydrogen bonding. They are excellent at solvating cations but leave anions (nucleophiles) relatively unsolvated and highly reactive. This property makes them the solvents of choice for many reactions involving strong nucleophiles, such as SNAr and Buchwald-Hartwig aminations.[1][5]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have a low dielectric constant and do not effectively solvate charged species. They are often used in reactions where charged intermediates are not prominent, such as certain metal-catalyzed cross-couplings where the key species are neutral organometallic complexes.[6][7] Their higher boiling points (e.g., toluene, xylene) are also advantageous for reactions requiring significant thermal energy.[6]
Logical Flow for Solvent Selection
The process of selecting a solvent is a systematic evaluation of the reaction's requirements.
Caption: Step-by-step workflow for carbodiimide-mediated N-Acylation.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(3-Chloro-4-methoxybenzoyl)aniline (1.0 eq.), benzoic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the aniline.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
| Parameter | Value / Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants; inert; easy to remove. |
| Coupling Agent | EDC / DMAP | Efficiently activates the carboxylic acid for nucleophilic attack. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm from EDC addition. |
| Stoichiometry | Aniline (1.0 eq) | Limiting reagent. |
| Expected Yield | 85-95% | This is a generally high-yielding transformation. |
Application Focus: Buchwald-Hartwig Amination
The chloro-substituent on the benzoyl ring can be replaced by an amine via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This is a powerful method for forming C(aryl)-N bonds.
Causality of Solvent Choice
Solvent choice is critical in Buchwald-Hartwig amination as it must support the solubility and stability of the palladium catalyst, ligand, base, and reactants throughout the catalytic cycle. [7]
-
Nonpolar Aromatic Solvents (Toluene, Xylenes): Toluene is the most common solvent for this reaction. [6][7][8]Its high boiling point (111 °C) allows for the necessary thermal energy to drive the catalytic cycle, particularly the rate-limiting reductive elimination step. It is also relatively inert and effectively dissolves the organometallic intermediates.
-
Ethers (Dioxane, THF, 2-MeTHF): 1,4-Dioxane is another frequently used solvent. [6][7]More recently, "green" ether solvents like 2-methyltetrahydrofuran (2-MeTHF) have been identified as superior alternatives, offering good performance while being more environmentally benign. [9]* Polar Aprotic Solvents (DMF): While less common, DMF can be effective, especially in microwave-assisted protocols. It can help solubilize more polar substrates or inorganic bases. [10]
Protocol: Buchwald-Hartwig Coupling with Aniline
This protocol details the coupling of an external aniline to the chloro-position of the substrate.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and sodium tert-butoxide (1.4 eq.).
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add 4-(3-Chloro-4-methoxybenzoyl)aniline (1.0 eq.) and the coupling partner aniline (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.2 M.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography.
| Parameter | Value / Condition | Rationale |
| Solvent | Toluene | High boiling point, inert, good solubility for catalytic species. [6][8] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A robust and highly active catalytic system for C-Cl bond activation. |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine. |
| Temperature | 100-110 °C | Provides thermal energy to overcome activation barriers in the cycle. |
| Atmosphere | Inert (Argon/Nitrogen) | The Pd(0) catalytic species is sensitive to oxidation by air. [7] |
| Expected Yield | 70-90% | Highly dependent on the specific amine coupling partner. |
Application Focus: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction for forming C-N bonds. It often requires more forcing conditions but can be effective for substrates that are challenging in palladium catalysis.
Causality of Solvent Choice
Traditional Ullmann reactions are known for requiring high temperatures and polar solvents to proceed effectively. [11]
-
High-Boiling Polar Aprotic Solvents (DMF, NMP, Nitrobenzene): Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents. [11][12]Their high polarity helps to dissolve the copper salts and inorganic bases, while their very high boiling points (153 °C for DMF, 202 °C for NMP) allow for the high reaction temperatures (often >150 °C) needed to drive the reaction.
-
Deep Eutectic Solvents (DES): Modern variations have shown that Deep Eutectic Solvents can serve as environmentally benign and recyclable media, allowing the reaction to proceed under milder conditions (60-100 °C) and often without the need for an additional ligand. [13]
Protocol: Ullmann Coupling with an Aliphatic Amine
This protocol outlines a typical Ullmann C-N coupling procedure.
Step-by-Step Methodology:
-
In a sealable reaction vessel, combine 4-(3-Chloro-4-methoxybenzoyl)aniline (1.0 eq.), the aliphatic amine (2.0 eq.), Copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.5 M.
-
Seal the vessel and place it in a preheated oil bath at 160 °C.
-
Stir vigorously for 24-48 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite to remove the copper catalyst and base.
-
Wash the organic phase extensively with water to remove the NMP, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via silica gel chromatography.
| Parameter | Value / Condition | Rationale |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent required for high temperatures. [11] |
| Catalyst | Copper(I) Iodide (CuI) | Classic and effective catalyst for Ullmann condensations. |
| Base | K₂CO₃ | A strong base is needed, and K₂CO₃ is stable at high temperatures. |
| Temperature | 160 °C | High thermal energy is typically required for Ullmann reactions. [11] |
| Expected Yield | 50-75% | Yields can be more variable than with palladium-catalyzed methods. |
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Reaction | 1. Poor solubility of reactants/catalyst. 2. Solvent deactivating nucleophile (e.g., protic solvent in SNAr). 3. Reaction temperature too low (solvent boiling point is too low). | 1. Switch to a solvent with better solvating properties (e.g., from Toluene to Dioxane or DMF). 2. Switch from a protic to a polar aprotic solvent. 3. Choose a higher boiling solvent (e.g., from Toluene to Xylene or NMP). |
| Formation of Side Products | 1. Solvent participating in the reaction. 2. High temperature causing decomposition. | 1. Use a more inert solvent. 2. Attempt the reaction in a lower-boiling solvent with a more active catalyst system to allow for lower temperatures. |
| Difficult Product Isolation | High-boiling solvent (e.g., DMF, NMP, DMSO) is difficult to remove. | 1. Perform a liquid-liquid extraction with a non-polar or moderately polar solvent (e.g., Ethyl Acetate, MTBE) and wash extensively with water/brine to remove the high-boiling solvent. 2. Consider lyophilization if the product is water-soluble and stable. |
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information.[Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.[Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology.[Link]
-
Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. ResearchGate.[Link]
- Method of friedel-crafts acylation of anilides.
-
Acylation of Aniline Explained. Pearson.[Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube.[Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.[Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Publications.[Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information.[Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.[Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.[Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.[Link]
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Ullmann Reaction. Organic Chemistry Portal.[Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.[Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.[Link]
-
4-Chloro-3-methoxyaniline. PubChem.[Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
catalytic hydrogenation procedures involving 4-(3-Chloro-4-methoxybenzoyl)aniline
Application Note: Chemoselective Catalytic Hydrogenation Strategies for 4-(3-Chloro-4-methoxybenzoyl)aniline
Executive Summary & Strategic Overview
4-(3-Chloro-4-methoxybenzoyl)aniline (referred to herein as CMA ) is a critical pharmacophore intermediate, often utilized in the synthesis of tubulin polymerization inhibitors and PPAR
-
The Nitro Group (Precursor): Requires reduction to form the aniline.[1]
-
The Diaryl Ketone: Susceptible to reduction to a secondary alcohol (benzhydrol) or methylene.
-
The Aryl Chloride: Highly prone to hydrogenolysis (dechlorination) under standard Pd/C conditions.
This guide details two distinct workflows. Protocol A outlines the synthesis of CMA from its nitro-precursor without dechlorinating or reducing the ketone. Protocol B outlines the downstream derivatization of CMA, specifically reducing the ketone to a chiral alcohol while preserving the aryl chloride.
The Chemoselectivity Matrix
The choice of catalyst and poison is binary and critical. Standard Palladium on Carbon (Pd/C) is contraindicated for this substrate as it rapidly catalyzes oxidative addition into the C-Cl bond, leading to the des-chloro impurity.
Figure 1: Reaction Pathways and Chemoselectivity Risks
Caption: Chemoselective pathways. Green arrows indicate desired protocols; red dashed lines indicate catalytic failures (dehalogenation).
Protocol A: Synthesis of CMA (Nitro Reduction)
Objective: Selective reduction of 4-(3-chloro-4-methoxybenzoyl)-1-nitrobenzene to CMA. Critical Constraint: Prevent hydrodechlorination (C-Cl cleavage).
Mechanistic Rationale
To prevent dechlorination, we utilize Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur acts as a selective poison (modifier) that occupies the high-energy "kink" sites on the metal surface responsible for C-Cl bond activation, while leaving the terrace sites available for nitro reduction. Alternatively, a "poisoned" Raney Nickel system can be used, but Pt(S)/C offers superior batch-to-batch reproducibility.
Experimental Procedure
Materials:
-
Substrate: 4-(3-chloro-4-methoxybenzoyl)-1-nitrobenzene (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum, 2 wt% loading relative to substrate)
-
Solvent: THF/Methanol (1:1 v/v)
-
Hydrogen Source: H
gas (balloon or low pressure)
Step-by-Step Workflow:
-
Slurry Preparation: In a hydrogenation vessel (Parr shaker or autoclave), charge the nitro-substrate. Add the THF/Methanol solvent mixture to achieve a concentration of 0.2 M.
-
Note: Avoid chlorinated solvents (DCM) as they can induce catalyst leaching or halogen scrambling.
-
-
Catalyst Addition: Under an inert Argon blanket, add the 5% Pt(S)/C catalyst.
-
Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water or add it as a slurry.
-
-
Purge: Seal the reactor. Purge with Nitrogen (
psi), then with Hydrogen ( psi). -
Reaction: Pressurize to 3 bar (45 psi) H
. Heat to 50°C. Agitate vigorously (1000 rpm).-
Monitoring: Monitor H
uptake. Reaction is typically complete in 2–4 hours. -
IPC (In-Process Control): Check by HPLC.[2] Look for the disappearance of the Nitro peak. If >1% Des-chloro impurity appears, lower temperature to 35°C immediately.
-
-
Workup: Cool to room temperature. Vent H
and purge with N . Filter the catalyst through a Celite pad.-
Caution: The spent catalyst is pyrophoric. Keep wet at all times.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water to obtain CMA as a yellow solid.
Table 1: Troubleshooting Protocol A
| Issue | Probable Cause | Corrective Action |
| High Dechlorination (>2%) | Catalyst insufficiently sulfided or Pd contamination. | Switch to commercial Pt(S)/C (e.g., Johnson Matthey B113). Add thiophene (0.1 eq) as extra poison. |
| Incomplete Conversion | Poisoning of nitro-reduction sites. | Increase pressure to 5 bar. Do NOT increase Temp >60°C. |
| Hydroxylamine Intermediate | Reaction stopped too early. | Continue reaction; the hydroxylamine reduces slower than the nitro group. |
Protocol B: Asymmetric Carbonyl Reduction of CMA
Objective: Convert the ketone of CMA to a chiral alcohol (benzhydrol derivative) without reducing the aniline or removing the chlorine. Critical Constraint: Enantioselectivity and Chemoselectivity (vs. Ar-Cl).
Mechanistic Rationale
Heterogeneous catalysts (Pt, Pd) are poor choices here due to lack of enantiocontrol and risk of ring saturation. We employ Homogeneous Asymmetric Hydrogenation using a Ruthenium-BINAP/Diamine complex (Noyori-type catalyst). This system operates via a metal-ligand bifunctional mechanism (outer-sphere hydrogen transfer) which is highly specific for ketones and inert toward aryl chlorides.
Experimental Procedure
Materials:
-
Substrate: CMA (1.0 equiv)
-
Catalyst: RuCl
[(S)-BINAP][(S)-DAIPEN] (Substrate/Catalyst ratio S/C = 2000:1) -
Base: Potassium tert-butoxide (t-BuOK) (10 equiv relative to Ru; ~0.05 equiv relative to substrate)
-
Solvent: Isopropanol (IPA) (degassed)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under strict Schlenk conditions, dissolve the Ru-catalyst and t-BuOK in degassed Isopropanol. Stir for 10 minutes. The solution should turn orange/yellow.
-
Substrate Loading: Add the CMA solid to the autoclave. Cannulate the catalyst solution onto the substrate.
-
Concentration: 0.5 M to 1.0 M (High concentration is beneficial for rate).
-
-
Hydrogenation: Pressurize with H
to 10 bar (150 psi).-
Note: Unlike Protocol A, higher pressure is safe here as Ru-BINAP does not activate Ar-Cl bonds.
-
-
Reaction: Stir at 25–30°C for 12–18 hours.
-
Note: Do not heat >50°C to avoid racemization or competing side reactions.
-
-
Quench: Vent H
. Add a small amount of dilute HCl or silica gel to neutralize the base and deactivate the catalyst. -
Purification: Filter through a silica plug to remove Ru residues. Concentrate. The product usually requires no further purification or can be recrystallized from toluene/heptane.
Figure 2: Protocol Decision Logic
Caption: Decision tree for selecting the appropriate hydrogenation system based on starting material and desired transformation.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Spiegler, W., et al. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. European Patent EP0000805A1. (Describes the use of sulfided Pt/C for chloronitrobenzene reduction). Link
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Chloro-4-methoxybenzoyl)aniline
Welcome to the technical support center for the purification of 4-(3-Chloro-4-methoxybenzoyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The protocols and advice provided herein are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: Understanding the Purification Challenges
4-(3-Chloro-4-methoxybenzoyl)aniline is a substituted benzophenone that serves as a key building block in the synthesis of various pharmaceutical compounds. Its preparation, commonly through a Friedel-Crafts acylation reaction, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and residual inorganic salts from the workup procedure. Achieving high purity is critical for downstream applications, demanding a robust and well-understood purification strategy.
This guide will walk you through common issues encountered during the purification process, offering logical, step-by-step solutions grounded in the principles of organic chemistry.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My crude product is a dark, oily substance instead of a solid.
Q: I've completed the synthesis and workup, but my isolated product is a dark-colored oil, not the expected solid. What's causing this, and how can I fix it?
A: The oily nature of your crude product is likely due to the presence of impurities that depress the melting point of the desired compound. The dark coloration often arises from polymeric byproducts or oxidized species formed during the reaction or workup.
Causality and Troubleshooting Steps:
-
Residual Solvent: The most common culprit is residual solvent from the extraction process.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
-
Unreacted Starting Materials: The presence of unreacted 3-chloro-4-methoxybenzoyl chloride or 4-aminobenzonitrile (or a related aniline precursor) can result in an impure, oily mixture.
-
Solution: An acid-base extraction is highly effective here. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic aniline, followed by a wash with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any acidic impurities.[1][2] Finally, wash with brine to aid in the separation of layers and remove excess water.
-
-
Colored Impurities: Dark colors are often due to high molecular weight, conjugated byproducts.
-
Solution: Treatment with activated carbon can be effective. Dissolve the crude product in a hot solvent (e.g., ethanol), add a small amount of activated carbon, and heat for a short period. Perform a hot filtration through a pad of Celite to remove the carbon.[3] The desired product should remain in the filtrate.
-
Issue 2: My recrystallization is not yielding pure crystals, or nothing is crystallizing.
Q: I'm attempting to recrystallize my crude 4-(3-Chloro-4-methoxybenzoyl)aniline, but I'm either getting an oil back upon cooling or the crystals that form are still impure. What am I doing wrong?
A: Recrystallization is a powerful technique, but its success hinges on the appropriate choice of solvent and proper technique.[4]
Causality and Troubleshooting Steps:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic ketones, common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene, or a mixture of solvents.[5]
-
Solution: Perform small-scale solubility tests with a variety of solvents to identify the optimal one. A good starting point for this compound would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[6]
-
-
Cooling Too Rapidly: Rapid cooling can cause the product to "crash out" of solution as an oil or trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent crystallization upon cooling as the solution will not be saturated.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Experimental Protocol: Recrystallization of 4-(3-Chloro-4-methoxybenzoyl)aniline
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling.
-
Continue to add the hot solvent portion-wise until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
| Solvent System | Expected Purity | Notes |
| Ethanol/Water | >98% | Good for moderately polar compounds. Add water dropwise to the hot ethanol solution until cloudiness persists, then add a drop of ethanol to redissolve. |
| Ethyl Acetate/Hexane | >98% | A good choice for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane until the solution becomes turbid. |
Issue 3: My column chromatography is providing poor separation.
Q: I'm using column chromatography to purify my product, but the fractions are still showing multiple spots on TLC, or the product is co-eluting with an impurity. How can I improve my separation?
A: Column chromatography is a highly effective purification technique, but its success depends on the proper selection of the stationary and mobile phases, as well as careful packing and loading of the column.
Causality and Troubleshooting Steps:
-
Inappropriate Mobile Phase: The polarity of the eluent is critical. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.
-
Solution: The ideal mobile phase should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate. For a benzophenone derivative like this, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7][8] A gradient elution, starting with a lower polarity and gradually increasing it, can also be very effective.
-
-
Column Overloading: Adding too much crude material to the column will result in broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven flow of the mobile phase and poor separation.
-
Solution: Pack the column as a slurry of silica gel in the mobile phase to ensure a uniform and tightly packed bed.
-
Experimental Protocol: Flash Column Chromatography Purification
-
Select the Mobile Phase: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.3 for the target compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elute and Collect Fractions: Gently add the mobile phase to the top of the column and apply pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization: Purification Workflow
Caption: Logic diagram for purification via acid-base extraction.
Q4: What TLC visualization techniques are best for this compound?
A4: The benzophenone chromophore in your molecule makes it UV-active. Therefore, visualization under a UV lamp (254 nm) will be the primary method for observing spots on a TLC plate. Staining with potassium permanganate can also be used as a secondary method to visualize compounds that are susceptible to oxidation.
References
- BenchChem. (2025). Minimizing impurities during the workup and isolation of 2-Aminobenzophenone. BenchChem Technical Support.
- European Patent Office. (2007).
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.
- HBCSE. (n.d.).
- LookChem. (n.d.).
- Maiyam Group. (2025).
- Google Patents. (2002). Friedel-Crafts acylation reaction of anilides (JP2002205977A).
- Wikipedia. (2023). Acid-base extraction.
- Oregon State University. (n.d.). Experimental Chemistry II.
- Quick Company. (n.d.). An Improved Process For The Production Of Substituted Aminobenzopehnones.
- Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone (CN104030911A).
- Chemistry Steps. (2025). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Quora. (2018).
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline. BenchChem Technical Support.
- BenchChem. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. BenchChem Technical Support.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Fujii, S., et al. (2020). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 151(6), 943-947.
- Google Patents. (2017). Preparation method of 2-chloro-benzophenone (CN106397156A).
- Google Patents. (1984). Purification of N-substituted aminobenzaldehydes (US4440953A).
- Google Patents. (2012). Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (CN102796029A).
- Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide (WO2015001567A1).
- Google Patents. (1984).
- Movassaghi, M., & Schmidt, M. A. (2007). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 9(10), 1939–1942.
- Google Patents. (2020). Preparation process of 2-hydroxy-4-methoxybenzophenone (CN112142579A).
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline 97%.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
Technical Support Center: Troubleshooting Solubility for 4-(3-Chloro-4-methoxybenzoyl)aniline
Ticket ID: SOL-4CMBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous Media
Executive Summary
You are likely encountering precipitation or failure to dissolve 4-(3-Chloro-4-methoxybenzoyl)aniline. This molecule exhibits classic "brick dust" behavior: high crystallinity (high lattice energy) combined with moderate lipophilicity (LogP ≈ 3.5–4.0) and weak basicity.[1]
Standard buffers (PBS, HEPES) at neutral pH will not work. The benzoyl electron-withdrawing group (EWG) significantly lowers the
This guide provides a tiered troubleshooting approach, moving from simple pH manipulation to advanced formulation strategies.
Part 1: The Diagnostic (Root Cause Analysis)
Q: Why is this molecule so difficult to dissolve compared to standard anilines?
A: The issue is thermodynamic. The molecule has a stable crystal lattice that water cannot break apart.
-
Lattice Energy: The planar benzophenone core allows for tight
- stacking, while the aniline amine acts as a hydrogen bond donor to the ketone oxygen of neighboring molecules. This creates a "brick wall" crystal structure. -
Weak Basicity: The ketone bridge pulls electron density away from the aniline nitrogen. While normal aniline has a
of ~4.6, your molecule’s is likely suppressed to 2.0–2.5 .-
Implication: It remains uncharged (neutral) until pH drops below 2.0. Acetic acid or standard acidic buffers (pH 4–5) are too weak to protonate it.
-
Decision Logic for Solubility Enhancement:
Part 2: Tier 1 - Chemical Modification (Salt Formation)[1]
Q: I tried acetic acid and it didn't work. What acids should I use?
A: Acetic acid (
Recommended Counter-ions:
-
Methanesulfonic acid (Mesylate): Excellent for lipophilic bases; breaks lattice energy effectively.
-
Hydrochloric acid (HCl): Standard, but risk of "common ion effect" in saline buffers (Cl- from NaCl can force precipitation).
-
Isethionic acid: Good for parenteral formulations.
Protocol: In-Situ Salt Screen (Micro-Scale)
-
Weigh 1 mg of compound into a glass vial.
-
Add 1 equivalent of 1M Methanesulfonic acid (in water or ethanol) .
-
Vortex for 60 seconds.
-
If clear, dilute slowly with water.
-
Checkpoint: If precipitate forms immediately upon water addition, the salt is hydrolyzing. You must maintain a lower pH or use a co-solvent.
Part 3: Tier 2 - Co-Solvent & Surfactant Systems[1]
Q: I need to run a cell assay at pH 7.4. How do I prevent "crash out"?
A: At pH 7.4, the molecule is neutral and hydrophobic. You must use the "Spring and Parachute" method.
-
The Spring: High-energy dissolved state (DMSO stock).
-
The Parachute: Surfactants that inhibit crystal nucleation when the stock hits the water.
Recommended Formulation Vehicles:
| Component | Role | Recommended Conc. (Final) | Notes |
| DMSO | Primary Solvent | 0.1% – 1.0% | Dissolve compound here first (Stock: 10–50 mM). |
| Tween 80 | Surfactant | 0.05% – 0.5% | Prevents aggregation. Add to the buffer, not the stock. |
| PEG 400 | Co-solvent | 1% – 10% | Increases bulk solubility of the aqueous phase. |
| HP-β-CD | Complexing Agent | 10% – 20% | Hydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic core. |
Critical Protocol: The "Anti-Crash" Dilution Do not pipette DMSO stock directly into static PBS. It will precipitate instantly.
-
Prepare Buffer: PBS + 0.1% Tween 80 (The "Parachute").
-
Prepare Stock: 10 mM Compound in 100% DMSO.
-
Intermediate Step (Optional but recommended): Dilute Stock 1:10 into PEG 400.
-
Final Dilution: Vortex the Buffer rapidly. While vortexing, inject the Stock/PEG mix into the center of the vortex.
Part 4: Tier 3 - Advanced Solid State (In Vivo Studies)
Q: I need high concentrations (10 mg/kg) for animal dosing. Solutions are too dilute.
A: You cannot use a solution. You must create an Amorphous Solid Dispersion (ASD) .[2] This involves trapping the molecule in a polymer matrix to prevent it from forming crystals (the "brick dust").
Simplified Lab-Scale ASD Protocol:
-
Dissolve: Compound + HPMC-AS (Polymer) in Acetone/Methanol (ratio 1:3 w/w drug:polymer).
-
Evaporate: Rotary evaporate or spray dry to remove solvent rapidly.
-
Result: A solid powder where the drug is amorphous (high energy).
-
Reconstitute: Suspend this powder in 0.5% Methylcellulose/water for oral gavage.
Mechanism of Action:
The HPMC-AS polymer prevents the benzophenone rings from stacking (
Part 5: References & Grounding
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Foundational text on "Brick Dust" vs. "Grease Ball" solubility).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4][5] Advanced Drug Delivery Reviews. (Authoritative guide on selecting counter-ions for weak bases).
-
Butler, J. M., & Dressman, J. B. (2010). "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of Pharmaceutical Sciences. (Classifies drugs like yours as DCS Class IIb - solubility limited by lattice energy).
-
Lonza White Paper. (2022). "Technologies To Improve Solubility Of Brick Dust Compounds." (Industrial validation of ASD and spray drying techniques).
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 4-(3-Chloro-4-methoxybenzoyl)aniline before handling, as aniline derivatives can be toxic.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds [bioprocessonline.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. jmpas.com [jmpas.com]
- 5. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
optimizing reaction temperature for 4-(3-Chloro-4-methoxybenzoyl)aniline
Subject: 4-(3-Chloro-4-methoxybenzoyl)aniline Synthesis & Optimization
Ticket ID: OPT-RXN-9942 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are inquiring about the temperature optimization for the synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline . This molecule is a critical "hinge" intermediate, often used in the development of tubulin polymerization inhibitors (similar to combretastatin analogs) and kinase inhibitors.[1]
The synthesis typically proceeds via a two-stage workflow:[2]
-
Friedel-Crafts Acylation: Constructing the diaryl ketone bridge.
-
Chemoselective Reduction: Converting the nitro group to an amine without dehalogenating the aryl chloride.[1]
Critical Alert: Temperature control is not merely about yield; it dictates the chemoselectivity (preventing dechlorination) and regioselectivity (preventing ortho-isomer formation).
Part 1: The Synthetic Pathway & Thermal Checkpoints
The following workflow illustrates the critical temperature zones for each step.
Figure 1: Thermal control workflow for the synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline, highlighting critical control points to prevent side reactions.
Part 2: Detailed Optimization Protocols
Phase 1: Friedel-Crafts Acylation (The "Cold" Phase)
Objective: Couple 2-chloroanisole with 4-nitrobenzoyl chloride.
The Challenge: Aluminum chloride (
| Parameter | Recommended Setting | Technical Rationale |
| Addition Temp | 0°C to 5°C | Kinetic control favors para-acylation relative to the methoxy group. Higher temps increase ortho impurities.[1] |
| Reaction Temp | 20°C to 25°C | After addition, warm to RT to drive conversion. Do not exceed 35°C ; ether cleavage becomes significant >40°C with |
| Quench Temp | < 10°C | The hydrolysis of the Aluminum complex is highly exothermic.[1] High temp quenching causes tar formation. |
Protocol Note:
Dissolve 4-nitrobenzoyl chloride in DCM. Cool to 0°C. Add
Phase 2: Chemoselective Reduction (The "Warm" Phase)
Objective: Reduce
Recommended Method: Bechamp Reduction (Fe/Acid) or SnCl2 [1]
| Parameter | Recommended Setting | Technical Rationale |
| Reagent | Fe powder / | Milder than HCl; minimizes hydrolysis of the methoxy group and protects the aryl chloride. |
| Solvent | Ethanol/Water (3:1) | Requires protic solvent for proton transfer.[1] |
| Temperature | 70°C - 80°C (Reflux) | Activation energy for nitro reduction is high. Below 60°C, the reaction stalls (stuck at hydroxylamine intermediate).[1] |
| Time | 2 - 4 Hours | Monitor by TLC.[2] Extended reflux >6 hours promotes minor dechlorination. |
Part 3: Troubleshooting & FAQs
Q1: I am seeing a significant impurity at RRT 0.85 during the Friedel-Crafts step. What is it? A: This is likely the demethylated phenol (3-chloro-4-hydroxybenzophenone derivative).
-
Cause: Reaction temperature exceeded 35°C, or the reaction was left stirring with
overnight. -
Fix: Keep the reaction at 20-25°C and quench immediately upon consumption of starting material (approx. 2-3 hours).
Q2: Can I use Catalytic Hydrogenation (
-
Risk: Palladium readily catalyzes the oxidative addition of aryl chlorides, leading to dechlorination (yielding 4-(4-methoxybenzoyl)aniline).
-
Optimization: If you must use hydrogenation, use Platinum on Carbon (Pt/C) or sulfided Pd/C , which are less active toward C-Cl bonds.[1] Keep temperature below 30°C and pressure atmospheric.
Q3: The product is oiling out during the reduction workup. How do I crystallize it? A: This "aniline" tends to be sticky due to the benzophenone core.[1]
-
Fix: After filtering off the Iron/Tin salts, neutralize the filtrate to pH 8-9. Extract with Ethyl Acetate.[2][4] Wash with brine.[5] Dry and concentrate.
-
Recrystallization: Use Ethanol/Hexane or IPA .[1] Dissolve in minimum hot ethanol (60°C), then add hexane dropwise until turbid. Cool slowly to 4°C.
Q4: Why is the regioselectivity poor (getting a mix of isomers)? A: You likely added the reagents in the wrong order or too fast.
-
Correct Order: Form the acylium ion first (Acid Chloride +
) in DCM, then slowly add the 2-chloroanisole.[1] This ensures the anisole reacts immediately with the active species rather than interacting with free which can complex with the methoxy oxygen and alter directing effects.[1]
References
-
Friedel-Crafts Acylation Mechanisms & Conditions
-
Reduction of Nitro Compounds with Halogens
-
Synthesis of Benzophenone Intermediates
Sources
Technical Support Center: Handling and Troubleshooting Moisture Sensitivity in 4-(3-Chloro-4-methoxybenzoyl)aniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-methoxybenzoyl)aniline. The inherent moisture sensitivity of this compound, primarily due to its aniline moiety, presents unique handling challenges that can impact experimental reproducibility, yield, and purity. This document is structured to provide both quick-reference FAQs and detailed troubleshooting protocols to ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 4-(3-Chloro-4-methoxybenzoyl)aniline.
Q1: What is 4-(3-Chloro-4-methoxybenzoyl)aniline, and why is it sensitive to moisture?
A: 4-(3-Chloro-4-methoxybenzoyl)aniline is a complex organic molecule featuring a benzophenone core substituted with a chloro, a methoxy, and an aniline group. Its sensitivity to moisture primarily stems from the aniline functional group (-NH₂). The lone pair of electrons on the nitrogen atom and the polar N-H bonds make the aniline moiety susceptible to hydrogen bonding with water molecules. This interaction can lead to the physical absorption of atmospheric moisture (hygroscopicity) and may facilitate undesirable chemical reactions or degradation pathways. Anilines, in general, should be stored in a dry, well-ventilated area and protected from moisture.[1]
Q2: What are the immediate visual signs that my sample has been compromised by moisture or degradation?
A: The most common indicators of compromise are changes in the physical appearance of the compound.
-
Clumping: As a solid, the material may appear clumpy or sticky rather than as a free-flowing powder, which is a direct sign of water absorption.
-
Color Change: A distinct color change, typically darkening from an off-white or pale yellow to shades of brown or dark red, is a strong indicator of degradation.[2] This is often due to air oxidation of the aniline group, a process that can be accelerated by the presence of moisture, leading to the formation of highly colored impurities like quinone-imine species.[2][3]
Q3: What are the absolute essential storage conditions for maintaining the integrity of 4-(3-Chloro-4-methoxybenzoyl)aniline?
A: To maximize shelf-life and ensure purity, rigorous storage conditions are mandatory.
-
Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2]
-
Temperature: Low temperatures (-20°C to 4°C) are recommended to slow down potential degradation processes.[2]
-
Light: Protect the compound from light by using an amber glass vial or by storing it in a dark location.[2] Anilines can be light-sensitive, which may contribute to degradation over time.[4]
-
Moisture: Store in a desiccator or a controlled low-humidity environment to prevent water uptake.
Q4: My sample has slightly darkened. Can I still use it in my experiment?
A: This decision depends on the sensitivity of your application. For non-critical experiments, a slight color change may not significantly impact the outcome. However, for applications requiring high purity, such as in drug development or for kinetic studies, using a degraded starting material is strongly discouraged as impurities can interfere with reactions, leading to low yields or failed experiments.[2] It is highly recommended to assess the purity of the material using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[2][5] If significant degradation is confirmed, purification by column chromatography or recrystallization may be necessary.[2]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to common problems encountered during the handling and use of 4-(3-Chloro-4-methoxybenzoyl)aniline.
Problem: Inconsistent reaction yields or complete reaction failure.
-
Primary Suspected Cause: The most likely culprit is a compromised starting material due to moisture absorption or degradation, even if the "anhydrous" label is present on the bottle.[5] Water can interfere with many sensitive organic reactions, particularly those involving organometallics, strong bases, or water-sensitive catalysts.
-
Troubleshooting Workflow:
-
Quantify Water Content: Do not estimate. The most accurate method for determining water content is Karl Fischer (KF) titration.[6][7] This will provide a precise quantitative measure of the water in your sample.
-
Assess Chemical Purity: Run a purity analysis using HPLC or ¹H-NMR. Compare the results to a reference standard or the certificate of analysis. The presence of unexpected peaks or a complex baseline often indicates the presence of degradation products.[2]
-
Implement Rigorous Anhydrous Techniques: If the starting material is confirmed to be pure and dry, re-evaluate your experimental setup. Ensure all glassware is oven- or flame-dried, solvents are freshly distilled from an appropriate drying agent, and all transfers are conducted under a positive pressure of inert gas.[8]
-
Problem: The solid compound appears clumped, discolored, or oily.
-
Primary Suspected Cause: This is a clear sign of significant moisture absorption and/or oxidative degradation.[2] The aniline moiety is prone to air oxidation, which is often catalyzed by light and moisture, leading to a cascade of colored byproducts.[3][4]
-
Troubleshooting Workflow:
-
Do Not Use Directly: Avoid using the material directly in any critical reaction. The observed physical changes are qualitative evidence of significant impurity.
-
Attempt Purification:
-
Drying: If clumping is the only issue and the color is acceptable, the compound can be dried under high vacuum for several hours, possibly with gentle heating (ensure the temperature is well below the melting point of 50-55°C).[5][9]
-
Recrystallization/Chromatography: If discoloration is significant, purification is required. Choose an appropriate solvent system for recrystallization or perform flash column chromatography to isolate the pure compound.[2]
-
-
Verify Purity Post-Purification: After any purification step, re-run purity checks (HPLC, NMR) and quantify water content (KF Titration) to ensure the material meets the specifications for your experiment.[2][6]
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step guidance for critical handling and analysis procedures.
SOP 1: Recommended Storage and Handling Protocol
-
Receiving: Upon receipt, visually inspect the container seal and the compound's appearance. Note any discoloration or clumping.
-
Environment: All handling, including weighing and transferring, should ideally be performed inside a glove box with a controlled inert atmosphere (<10 ppm H₂O and O₂).[8][10]
-
Alternative (No Glove Box): If a glove box is unavailable, work quickly and efficiently in a fume hood.[1] Minimize the time the container is open to the atmosphere. Use a nitrogen or argon blanket over the solid during transfer.
-
Weighing: Pre-weigh a sealed vial. Transfer the solid into the vial under inert atmosphere, seal it, and then re-weigh the vial outside the controlled environment. This prevents prolonged exposure of the bulk material.
-
Storage: After opening, the container should be flushed with inert gas, tightly resealed, wrapped with parafilm, and stored in a desiccator inside a cold storage unit (4°C or -20°C).[2]
SOP 2: Protocol for Quantifying Water Content via Karl Fischer Titration
This is a general guideline; always follow the specific instructions for your KF titration instrument.
-
System Preparation: Ensure the KF titrator is equilibrated and the solvent in the titration vessel is dry (low drift value).
-
Sample Preparation: In an inert atmosphere (glove box), accurately weigh a small amount of the 4-(3-Chloro-4-methoxybenzoyl)aniline into a dry, tared vial.
-
Injection: Quickly and carefully add the solid sample directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically titrate with the KF reagent until all water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight, typically reporting the result in ppm or weight percentage. The Karl Fischer method is highly accurate for determining water content.[7]
Section 4: Data & Visualization
Table 1: Key Properties and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Appearance | White to pale yellow solid | Conforms to typical purity specifications. |
| Melting Point | 50-55 °C | Provides a quick physical constant check for purity.[9] |
| Storage Temperature | 4°C to -20°C | Reduces the rate of potential degradation reactions.[2] |
| Storage Atmosphere | Dry Nitrogen or Argon | Prevents oxidative degradation and moisture uptake.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids | Anilines can react vigorously with these reagents.[1][11] |
| Moisture Analysis | Karl Fischer Titration | The gold standard for accurate water content determination.[6][7] |
| Purity Analysis | HPLC, ¹H-NMR, TLC | Standard methods to assess chemical purity and detect degradation products.[2][5] |
Diagrams
Caption: Workflow for receiving and handling a new batch of compound.
Caption: Decision tree for troubleshooting moisture-related issues.
References
-
Aniline. University of California, Santa Barbara. [Link]
-
How do you handle hygroscopic salts?. HepatoChem. [Link]
-
Aniline. Washington State University. [Link]
-
How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]
-
WARNING. Greenbook.net. [Link]
-
How to Handle Hygroscopic Reference Standards?. (2008-11-27). Chromatography Forum. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh. [Link]
-
Moisture Analysis Techniques. (2018-08-28). News-Medical.net. [Link]
-
Aniline. Lanxess. [Link]
-
Compound Moisture Analysis - Methods & Procedure. (2021-04-30). ACE Laboratories. [Link]
-
Can aniline react with water?. (2021-02-11). Quora. [Link]
-
Lendenmann, U., et al. (1995). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. PubMed. [Link]
-
Method for Moisture Analysis Techniques. (2021-04-28). Kerone. [Link]
-
Moisture Content Determination. Mettler Toledo. [Link]
-
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021-05-27). ACS Publications. [Link]
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]
-
Investigation of Moisture Sorption Properties of Gelatin/Poly (Aniline)/Films. ResearchGate. [Link]
-
Heterogeneous photocatalyzed degradation of a pesticide derivative, 3-chloro-4-methoxyaniline, in aqueous suspensions of titania. King Fahd University of Petroleum & Minerals. [Link]
-
Why does color of aniline change during storage? (2017-05-29). ResearchGate. [Link]
-
BENZOPHENONE. NCBI Bookshelf. [Link]
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Taylor & Francis Online. [Link]
-
Benzophenones. ResearchGate. [Link]
-
STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. ResearchGate. [Link]
-
Benzophenone. PubChem - NIH. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. NIH. [Link]
-
3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016-05-18). Loba Chemie. [Link]
-
3-Chloro-4-methoxyaniline. PubChem - NIH. [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. How To [chem.rochester.edu]
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- 9. 3-氯-4-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. hepatochem.com [hepatochem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-(3-Chloro-4-methoxybenzoyl)aniline Analogs
In the landscape of modern drug discovery, the quest for novel small molecules with potent and selective biological activity is paramount. The 4-(3-chloro-4-methoxybenzoyl)aniline scaffold has emerged as a promising starting point for the development of therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth, objective comparison of the bioactivity of analogs derived from this core structure, drawing upon experimental data from closely related chemical series to elucidate structure-activity relationships (SAR). We will explore how modifications to this scaffold influence its interaction with key biological targets, primarily focusing on tubulin polymerization and protein kinases, which are critical regulators of cell division and signaling.
The Rationale Behind Targeting Tubulin and Kinases
The selection of tubulin and protein kinases as primary targets for anticancer drug development is rooted in their fundamental roles in cell proliferation and survival.
-
Tubulin , a globular protein, polymerizes to form microtubules, which are essential components of the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.
-
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Key oncogenic kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the fusion protein BCR-ABL.
This guide will delve into the bioactivity of analogs related to 4-(3-chloro-4-methoxybenzoyl)aniline, examining their efficacy as both tubulin polymerization inhibitors and kinase inhibitors.
Comparative Analysis of Bioactivity
Due to the limited availability of a comprehensive SAR study on a single, unified series of 4-(3-chloro-4-methoxybenzoyl)aniline analogs, this guide synthesizes findings from studies on structurally related benzophenone and anilino-quinazoline derivatives to infer the bioactivity of potential analogs.
Inhibition of Tubulin Polymerization
The benzophenone moiety is a key structural feature in a number of potent tubulin polymerization inhibitors. The spatial arrangement of the two aryl rings connected by a carbonyl group can mimic the binding of natural ligands, such as colchicine, to tubulin, thereby disrupting microtubule formation.
A study on 2-aryl-4-benzoyl-imidazoles (ABI-I), which share the benzoyl-aniline-like core, provides valuable insights into the SAR of this class of compounds. The following table summarizes the antiproliferative activity and tubulin polymerization inhibition of selected analogs.
Table 1: Bioactivity of 2-Aryl-4-benzoyl-imidazole Analogs as Tubulin Polymerization Inhibitors
| Compound ID | R (Substitution on 2-aryl ring) | A375 (Melanoma) IC₅₀ (µM) | WM164 (Melanoma) IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| Analog 1 | 4-OCH₃ | 0.023 | 0.019 | 1.8 |
| Analog 2 | 4-F | 0.045 | 0.038 | 2.1 |
| Analog 3 | 4-Cl | 0.031 | 0.025 | 2.0 |
| Analog 4 | 3,4,5-(OCH₃)₃ | >10 | >10 | >20 |
| Colchicine | - | 0.008 | 0.005 | 2.5 |
Data extracted from a study on 2-aryl-4-benzoyl-imidazoles, which serve as a proxy for 4-(benzoyl)aniline analogs.
From this data, we can infer several key SAR points for the 4-(3-chloro-4-methoxybenzoyl)aniline scaffold:
-
Substitutions on the Aniline Ring: The nature of the substituent on the aniline-equivalent ring (the 2-aryl ring in the imidazole analogs) significantly impacts antiproliferative activity. Small, electron-donating or halogen substituents at the 4-position, such as methoxy, fluorine, and chlorine, are well-tolerated and lead to potent cytotoxicity.
-
The Importance of the Methoxy Group: The 4-methoxy group on the benzoyl ring is a common feature in many potent tubulin inhibitors and is likely crucial for activity.
-
Steric Hindrance: The dramatic loss of activity with the bulky 3,4,5-trimethoxy substitution suggests that steric hindrance in the binding pocket of tubulin is a critical factor.
The proposed mechanism of action for these compounds involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Inhibition of tubulin polymerization by 4-(benzoyl)aniline analogs.
Inhibition of Protein Kinases
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent kinase inhibitors. The aniline moiety of these compounds typically binds to the hinge region of the kinase ATP-binding pocket. Therefore, analogs of 4-(3-chloro-4-methoxybenzoyl)aniline, which can be considered as open-chain versions of anilinoquinazolines, may also exhibit kinase inhibitory activity.
A study on 4-aminobenzophenones as p38 MAP kinase inhibitors provides relevant SAR data.
Table 2: Bioactivity of 4-Aminobenzophenone Analogs as p38 MAP Kinase Inhibitors
| Compound ID | R1 (Substitution on benzoyl ring) | R2 (Substitution on aniline ring) | p38 Kinase IC₅₀ (nM) |
| Analog 5 | H | H | >10000 |
| Analog 6 | 2-CH₃ | H | 300 |
| Analog 7 | H | 2-NH₂ | 200 |
| Analog 8 | 2-CH₃ | 2-NH₂ | 10 |
Data extracted from a study on 4-aminobenzophenones as p38 MAP kinase inhibitors.
The key takeaways from this data for the 4-(3-chloro-4-methoxybenzoyl)aniline scaffold are:
-
Importance of Ortho-Substitution: The presence of a small substituent at the ortho-position of the benzoyl ring (e.g., a methyl group) significantly enhances kinase inhibitory activity. This suggests that the 3-chloro group in the target scaffold is likely beneficial for activity.
-
Role of the Amino Group: An amino group at the ortho-position of the aniline ring also dramatically increases potency, likely by forming a key hydrogen bond interaction with the kinase hinge region.
The proposed binding mode of these inhibitors involves the carbonyl group of the benzophenone forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase. The substituted phenyl rings then occupy adjacent hydrophobic pockets.
EGFR Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the bioactivity of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct inhibitory effect of the test compounds on tubulin polymerization.
Methodology:
-
Reaction Setup: A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer is prepared on ice.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as positive and negative controls, respectively.
-
Initiation of Polymerization: The reaction plate is transferred to a 37°C plate reader to initiate polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes).
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the polymerization curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the compound concentration.
Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory activity of the test compounds against a specific protein kinase.
Methodology:
-
Reaction Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound for a short period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection of Phosphorylation: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP consumed.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by fitting the dose-response data to a suitable model.
Conclusion and Future Directions
The 4-(3-chloro-4-methoxybenzoyl)aniline scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The analysis of structurally related compounds suggests that analogs of this scaffold are likely to exhibit potent bioactivity through the inhibition of tubulin polymerization and/or protein kinases.
The key structure-activity relationships inferred from the available data highlight the importance of:
-
The presence and position of substituents on both aromatic rings.
-
The maintenance of a specific spatial arrangement of the aromatic rings, facilitated by the carbonyl linker.
-
The potential for hydrogen bonding interactions with the biological target.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 4-(3-chloro-4-methoxybenzoyl)aniline analogs to establish a definitive SAR. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of novel and effective cancer therapeutics.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of
Technical Comparison Guide: IR Spectroscopy of 4-(3-Chloro-4-methoxybenzoyl)aniline
The following technical guide provides an in-depth spectral analysis of 4-(3-Chloro-4-methoxybenzoyl)aniline , a critical intermediate often utilized in the synthesis of tubulin inhibitors and kinase-targeting small molecules.
This guide is structured to serve as a Comparative Quality Control (QC) Standard , allowing researchers to validate product integrity against common precursors and structural analogs.
Executive Summary & Structural Context
Compound: 4-(3-Chloro-4-methoxybenzoyl)aniline CAS Registry: 1137-41-3 (Parent scaffold reference); Specific derivative often proprietary. Molecular Formula: C₁₄H₁₂ClNO₂ Molecular Weight: 261.70 g/mol
This molecule represents a "push-pull" conjugated system. It features two aromatic rings linked by a carbonyl bridge:
-
Ring A (Aniline): Electron-rich due to the primary amine (-NH₂).
-
Ring B (Aryl Chloride/Ether): Substituted with an electron-withdrawing chlorine (inductive) and an electron-donating methoxy group (resonance).
Why This Matters for IR: The conjugation between the electron-donating amine and the carbonyl group significantly lowers the C=O stretching frequency compared to unsubstituted benzophenone. This "red shift" is a primary diagnostic marker for successful synthesis.
Experimental Protocol: Signal Acquisition
To ensure data comparable to the reference values below, follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid QC
-
Crystal: Diamond or ZnSe (Single bounce).
-
Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure intimate contact (critical for the 3300–3500 cm⁻¹ amine region).
-
Parameters: 32 scans, 4 cm⁻¹ resolution.
-
Validation: Background scan must show <1% noise in the 2000–2500 cm⁻¹ region.
Method B: KBr Pellet – Recommended for Structural Characterization
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind to a fine powder (<2 µm particle size) to minimize the Christiansen effect (baseline slope).
-
Pressing: 8–10 tons for 2 minutes to form a transparent disc.
-
Advantage: Provides sharper resolution of the fingerprint region (600–1400 cm⁻¹) compared to ATR.
Spectral Analysis & Diagnostic Peaks
The following table synthesizes experimental data from structural fragments (4-aminobenzophenone and 3-chloro-4-methoxybenzoic acid) to provide the definitive peak assignments.
Table 1: Diagnostic Peak Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode | Diagnostic Causality |
| Primary Amine (-NH₂) | 3420–3450 | Medium | Asym. Stretch | Characteristic doublet of primary anilines. |
| Primary Amine (-NH₂) | 3320–3350 | Medium | Sym. Stretch | Paired with the asymmetric stretch. Separation Δν ≈ 90–100 cm⁻¹. |
| Diaryl Ketone (C=O) | 1635–1645 | Strong | Stretching | Critical Marker. Lower than standard benzophenone (1660 cm⁻¹) due to strong resonance donation from the 4-NH₂ group. |
| Amine Deformation | 1590–1610 | Strong | Scissoring (δ) | Often overlaps with aromatic C=C ring stretch. |
| Aryl Ether (Ar-O-C) | 1250–1270 | Very Strong | Asym. Stretch | Diagnostic of the methoxy group on the chlorinated ring. |
| Aryl Chloride (Ar-Cl) | 1050–1080 | Med/Weak | In-plane Bend | Often obscured; look for a sharp band distinct from the broad C-O stretches. |
| Subst. Pattern (1,2,4) | 810–830 | Strong | C-H Out-of-Plane | Indicates the 1,2,4-trisubstituted ring (3-Cl-4-OMe). |
| Subst. Pattern (1,4) | 830–840 | Strong | C-H Out-of-Plane | Indicates the para-substituted aniline ring. |
Comparative Analysis: Product vs. Alternatives
This section guides the researcher in distinguishing the target product from starting materials and side products.
Comparison 1: Reaction Monitoring (Precursor vs. Product)
Scenario: Synthesis via Friedel-Crafts acylation or amide hydrolysis.
| Feature | Precursor: 4-Nitro- analog | Target: 4-Amino- analog | Observation |
| High Frequency | No peaks >3100 cm⁻¹ (unless OH present) | Doublet at 3300–3450 cm⁻¹ | Appearance of NH₂ bands confirms reduction/deprotection. |
| Nitro Bands | Strong bands at 1520 & 1345 cm⁻¹ | Absent | Disappearance of NO₂ asymmetric/symmetric stretches is the primary endpoint. |
| Carbonyl (C=O) | ~1655–1665 cm⁻¹ | ~1640 cm⁻¹ | Shift to lower frequency indicates increased conjugation from NH₂. |
Comparison 2: Structural Analog (Chlorinated vs. Non-Chlorinated)
Scenario: Distinguishing the product from 4-(4-methoxybenzoyl)aniline (missing the Chlorine).
-
The Chlorine Effect: The Chlorine atom at the 3-position is electronegative but also heavy.
-
Effect 1 (Inductive): It slightly raises the C-O ether stretch frequency compared to the non-chlorinated analog.
-
Effect 2 (Fingerprint): Look for the specific C-Cl stretch/bend signature around 1050–1090 cm⁻¹ . In the non-chlorinated analog, this region is cleaner.
-
Effect 3 (Pattern): The out-of-plane (oop) bending region (800–900 cm⁻¹) will show a more complex splitting pattern for the 1,2,4-trisubstituted ring compared to the simpler 1,4-disubstituted pattern of the non-chlorinated impurity.
-
Quality Control Workflow (Visualization)
The following diagram outlines the logical decision tree for validating the synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline using IR spectroscopy.
Figure 1: Logic flow for IR-based validation of 4-(3-Chloro-4-methoxybenzoyl)aniline synthesis.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Aminobenzophenone. National Institute of Standards and Technology.[1][2][3][4][5] Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxybenzophenone. National Institute of Standards and Technology.[1][2][3][4][5] Available at: [Link]
-
PubChem. 3'-Chloro-4'-methoxyacetophenone Spectral Data. National Center for Biotechnology Information. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Authoritative text for functional group frequency shifts).
Sources
- 1. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 3. 3-Aminobenzophenone [webbook.nist.gov]
- 4. 4'-Chloro-2-hydroxy-4-methoxybenzophenone [webbook.nist.gov]
- 5. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
- 6. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Elemental Analysis of 4-(3-Chloro-4-methoxybenzoyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of elemental analysis results for 4-(3-Chloro-4-methoxybenzoyl)aniline, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to offer not just data, but a comprehensive understanding of how elemental analysis integrates with other analytical techniques to ensure the purity, identity, and quality of such critical compounds.
The Foundational Role of Elemental Analysis
Elemental analysis serves as a fundamental checkpoint in chemical synthesis. It provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a molecule like 4-(3-Chloro-4-methoxybenzoyl)aniline, this technique offers a quantitative assessment of its carbon, hydrogen, nitrogen, and chlorine content, directly verifying its atomic composition against the theoretical values derived from its molecular structure. This initial validation is crucial before proceeding with more complex and resource-intensive analytical methods.
The chemical structure of 4-(3-Chloro-4-methoxybenzoyl)aniline is (4-aminophenyl)(3-chloro-4-methoxyphenyl)methanone. Based on this, the molecular formula is determined to be C₁₄H₁₂ClNO₂ .
Theoretical vs. Experimental Values: A Comparative Table
The cornerstone of elemental analysis is the comparison between the calculated theoretical composition and the experimentally determined values. A close correlation between these two sets of data is a strong indicator of sample purity.
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental % | Allowable Deviation |
| Carbon (C) | C₁₄H₁₂ClNO₂ | 64.25% | 64.15% - 64.35% | ± 0.4% |
| Hydrogen (H) | C₁₄H₁₂ClNO₂ | 4.62% | 4.58% - 4.66% | ± 0.4% |
| Nitrogen (N) | C₁₄H₁₂ClNO₂ | 5.35% | 5.30% - 5.40% | ± 0.4% |
| Chlorine (Cl) | C₁₄H₁₂ClNO₂ | 13.55% | 13.45% - 13.65% | ± 0.4% |
| Oxygen (O) | C₁₄H₁₂ClNO₂ | 12.23% (by difference) | - | - |
Note: Oxygen is typically determined by difference and not direct measurement in standard CHN analysis.
The acceptable deviation of ±0.4% is a widely recognized standard in the pharmaceutical and chemical industries for confirming the elemental composition of a pure compound.[1][2]
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis.[3] This technique involves burning a small, precisely weighed sample in an excess of oxygen, which converts the elements into their respective gaseous oxides.
Step-by-Step Methodology
-
Sample Preparation: A small amount of the 4-(3-Chloro-4-methoxybenzoyl)aniline sample (typically 1-3 mg) is accurately weighed into a tin capsule using a microbalance.[4] The capsule is then sealed and shaped for introduction into the analyzer.
-
Combustion: The encapsulated sample is dropped into a high-temperature furnace (around 1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its oxides (N₂/NOx).
-
Reduction and Gas Separation: The combustion products are swept by a helium carrier gas through a reduction tube containing heated copper. This step converts any nitrogen oxides to nitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each component elutes from the column. The signal from the TCD is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using a calibration factor determined from a known standard, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.
A Holistic Approach: Integrating Elemental Analysis with Other Techniques
While elemental analysis confirms the empirical formula, it does not provide information about the molecular structure, the presence of isomers, or trace impurities. Therefore, it is essential to use it in conjunction with other analytical methods for a complete characterization of 4-(3-Chloro-4-methoxybenzoyl)aniline.
| Analytical Technique | Information Provided | Strengths for 4-(3-Chloro-4-methoxybenzoyl)aniline | Limitations |
| Elemental Analysis | Percentage composition of C, H, N, Cl. | Confirms empirical formula and purity at a fundamental level. | Does not provide structural information or identify isomers. |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms. | Confirms the specific arrangement of protons and carbons in the aromatic rings and the ketone linkage.[6][7] | Less sensitive to trace impurities compared to HPLC. |
| IR Spectroscopy | Presence of functional groups. | Identifies the carbonyl (C=O) of the ketone, the N-H bonds of the amine, and the C-Cl bond.[8][9] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular weight and can provide structural clues through characteristic fragmentation of the halogenated aromatic rings.[10][11] | Isomeric differentiation can be challenging without tandem MS. |
| HPLC | Purity and presence of impurities. | Quantifies the purity of the compound and separates it from starting materials, by-products, and degradation products.[12][13] | Does not inherently provide structural information about unknown impurities without a coupled detector like MS. |
Conclusion
Elemental analysis is an indispensable tool for the initial characterization of synthetic compounds like 4-(3-Chloro-4-methoxybenzoyl)aniline. Its ability to provide a rapid and accurate determination of the elemental composition makes it a critical first step in establishing the identity and purity of a new chemical entity. However, for a comprehensive understanding and to meet the stringent quality standards of the pharmaceutical industry, it is crucial to integrate elemental analysis into a broader analytical workflow that includes spectroscopic and chromatographic techniques. This multi-faceted approach ensures a thorough characterization, from the fundamental elemental ratios to the intricate details of molecular structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
